molecular formula C8H12ClN5S B15304744 3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride

3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride

Cat. No.: B15304744
M. Wt: 245.73 g/mol
InChI Key: AKLMDIBQBGRDTC-UHFFFAOYSA-N
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Description

3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride is a chemical compound with a unique structure that combines a purine base with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride typically involves the reaction of a purine derivative with a thiol-containing compound. One common method involves the use of 1-bromo-3-diazo-propan-2-one as a starting material, which is reacted with a purine derivative under specific conditions . The reaction is carried out at elevated temperatures, often around 100°C, and requires vigorous stirring to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of amino-substituted derivatives .

Scientific Research Applications

3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis and function. This can lead to antiviral effects by inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Amino-9H-purin-9-yl)acetone
  • 1-(6-Amino-9H-purin-9-yl)-2-propanone
  • 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy ethyl N

Uniqueness

3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride is unique due to the presence of both a purine base and a thiol group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H12ClN5S

Molecular Weight

245.73 g/mol

IUPAC Name

3-(6-aminopurin-9-yl)propane-1-thiol;hydrochloride

InChI

InChI=1S/C8H11N5S.ClH/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14;/h4-5,14H,1-3H2,(H2,9,10,11);1H

InChI Key

AKLMDIBQBGRDTC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCS)N.Cl

Origin of Product

United States

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